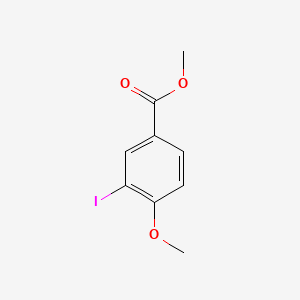

Methyl 3-iodo-4-methoxybenzoate

Overview

Description

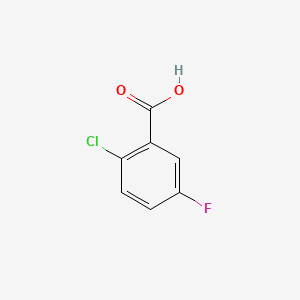

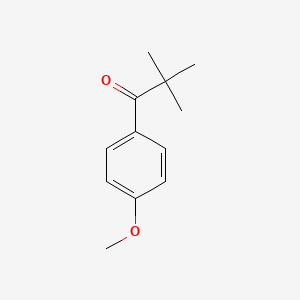

Methyl 3-iodo-4-methoxybenzoate is a chemical compound with the molecular formula CH3OC6H3(I)CO2CH3 . It has a molecular weight of 292.07 . This compound may be used in the preparation of other chemical compounds such as methyl 3-[3-(N,N-dimethylamino)prop-1-ynyl]-4-methoxybenzoate and 3,4,5,2′-tetramethoxybiphenyl .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula CH3OC6H3(I)CO2CH3 . The compound’s InChI key is GHNGBFHLUOJHKP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a melting point of 92-95°C . The compound has a density of 1.7±0.1 g/cm3, a boiling point of 340.1±32.0°C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .Scientific Research Applications

Cross-Coupling Reactions

Methyl 3-iodo-4-methoxybenzoate is utilized in Suzuki cross-coupling reactions. This compound, when reacted with sterically hindered arylboronic esters, particularly 5,5-dimethyl-2-mesityl-1,3,2-dioxaborinane, has been optimized for the production of biaryls. The process requires anhydrous benzene at reflux and sodium phenoxide, in the presence of Pd(PPh3)4, to achieve good yields (Chaumeil, Signorella, & Drian, 2000).

Imaging Inflammation

A notable application of this chemical is in the synthesis of [(125)I]iodoDPA-713 [(125)I]1, targeting the translocator protein (TSPO, 18 kDa). This synthesized compound serves as a tool for quantifying inflammation in preclinical models. Preliminary studies showed that [(125)I]1 demonstrated increased binding to TSPO in a neurotoxicant-treated rat and increased uptake in a lung inflammation model (Wang et al., 2009).

Thermochemical Studies

This compound has been studied for its structural and thermochemical properties. Experimental and computational methods determined the combustion and vaporization enthalpies of this compound, leading to insights into its standard molar enthalpies of formation in the gas phase at T = 298.15 K (Flores et al., 2019).

Formation of Iodobenzene Derivatives

This compound is used in the formation of iodobenzene derivatives via iodine-induced intramolecular cyclization. The reaction with iodine, especially under UV irradiation, leads to the formation of iodine-substituted benzenes in high yields. This process is significant for synthesizing various iodobenzene derivatives (Matsumoto, Takase, & Ogura, 2008).

Metabolism Studies

This compound is studied for its metabolism in various biological systems. For instance, Sporomusa ovata utilizes the methoxyl groups of 3,4-dimethoxybenzoate as a carbon source, a processinvolving sequential O-demethylation to 4-hydroxy-3-methoxybenzoate and 3,4-dihydroxybenzoate. This study emphasizes the specific enzymes involved in methanol activation and the activation of various methoxybenzoates (Stupperich & Konle, 1993).

Photostabilization and Singlet Oxygen Quenching

This compound, along with related compounds, has been studied for its role in the generation and quenching of singlet molecular oxygen. This research has implications in the development of efficient dopant agents against O2(1Δg)-mediated degradation of photoprotected materials (Soltermann, Peña, Nonell, Amat-Guerri, & García, 1995).

Enzymatic Demethylation Studies

The interaction of this compound with various enzymes has been a subject of study. For example, the 4-methoxybenzoate O-demethylating enzyme system from Pseudomonas putida shows that this compound, among others, can be demethylated or hydroxylated at the side chain. Such studies provide insights into the specificity and mechanism of enzyme-substrate interactions (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).

Metabolism by Anaerobic Bacteria

Research on the metabolism of O-methyl substituents of aromatic compounds, including this compound, by anaerobic bacteria, shows its role in C1 growth substrates. This study provides insights into the mechanism of bioconversion of methoxylated benzoic acids to hydroxylated derivatives in various anaerobic microorganisms (Deweerd, Saxena, Nagle, & Suflita, 1988).

Safety and Hazards

Methyl 3-iodo-4-methoxybenzoate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including protective gloves, protective clothing, eye protection, and face protection .

Mechanism of Action

Target of Action

Methyl 3-iodo-4-methoxybenzoate is a chemical compound that primarily targets the h5-HT1D, h5-HT1D, and h5-HT1A receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in the regulation of mood, cognition, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction .

Mode of Action

The interaction of this compound with its targets involves binding to these serotonin receptors. This binding affinity was determined using a [35S]GTP gamma S

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving serotonin signaling. Serotonin is a key neurotransmitter that regulates a wide range of physiological functions. By interacting with serotonin receptors, this compound can potentially influence these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with serotonin receptors. By binding to these receptors, it could potentially modulate serotonin signaling and influence a variety of physiological processes . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other substances that could interact with the compound. For instance, certain substances might compete with this compound for binding to the serotonin receptors, potentially affecting its action .

Biochemical Analysis

Biochemical Properties

Methyl 3-iodo-4-methoxybenzoate plays a significant role in various biochemical reactions It is often used as a precursor in the synthesis of more complex moleculesFor instance, it can be used in the preparation of methyl 3-[3-(N,N-dimethylamino)prop-1-ynyl]-4-methoxybenzoate, which is a compound of interest in medicinal chemistry . The nature of these interactions typically involves the formation of covalent bonds between the iodine atom of this compound and the active sites of enzymes, leading to the modification of the enzyme’s activity.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors on the cell surface, leading to changes in gene expression and cellular metabolism. For example, the compound may bind to receptors involved in the regulation of cell growth and differentiation, thereby modulating the activity of these pathways . Additionally, this compound can induce oxidative stress in cells, which can lead to alterations in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and inhibit their activity by forming covalent bonds with the active sites. This inhibition can lead to changes in the metabolic pathways regulated by these enzymes . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Over time, the degradation products of this compound can accumulate, potentially leading to changes in its biological activity. Long-term studies have shown that the compound can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function . At high doses, this compound can be toxic, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes in biological activity occurring at specific concentration levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of different metabolites in the cell. The compound’s involvement in these pathways can lead to changes in cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound can accumulate in specific tissues, depending on its affinity for different transporters and binding proteins. This distribution can affect its localization and biological activity within the organism.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can significantly impact its activity and function within the cell.

Properties

IUPAC Name |

methyl 3-iodo-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-12-8-4-3-6(5-7(8)10)9(11)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHNGBFHLUOJHKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70311852 | |

| Record name | Methyl 3-iodo-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35387-93-0 | |

| Record name | 35387-93-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-iodo-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid](/img/structure/B1362503.png)